molecular formula C11H24 B14544013 4-Ethyl-2,2-dimethylheptane CAS No. 62016-46-0

4-Ethyl-2,2-dimethylheptane

Cat. No.: B14544013
CAS No.: 62016-46-0
M. Wt: 156.31 g/mol
InChI Key: BJOUMNMMNSZESV-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethylheptane is a branched hydrocarbon with the molecular formula C₁₁H₂₄. It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to a heptane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process helps in achieving high selectivity towards the desired branched hydrocarbons .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethylheptane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,2-dimethylheptane is used in various scientific research applications, including:

Mechanism of Action

As a hydrocarbon, 4-Ethyl-2,2-dimethylheptane does not have specific biological targets or pathways. Its effects are primarily physical, such as providing hydrophobic interactions in chemical and biological systems. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but a different structure.

    3-Ethyl-2,2-dimethylpentane: Similar in structure but with different branching positions.

    2,2-Dimethylhexane: A shorter chain alkane with similar branching.

Uniqueness

4-Ethyl-2,2-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. Its structure provides a distinct set of interactions in chemical reactions compared to other branched alkanes .

Properties

CAS No.

62016-46-0

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,2-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3

InChI Key

BJOUMNMMNSZESV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)(C)C

Origin of Product

United States

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